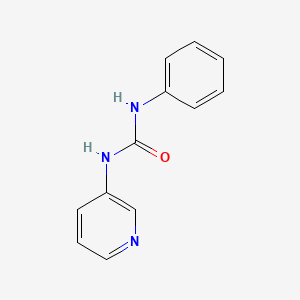
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H14N3O2·2HCl. It is a derivative of pyridine and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 6-chloronicotinic acid with piperazine. The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring plays a crucial role in the binding affinity and specificity of the compound, influencing various biochemical pathways.
相似化合物的比较
- 6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
Comparison: 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability. Compared to its hydrochloride counterpart, the dihydrochloride form is more suitable for certain biological and chemical applications. The presence of the piperazine ring also distinguishes it from other pyridine derivatives, providing unique chemical reactivity and biological activity.
属性
CAS 编号 |
1279027-16-5 |
|---|---|
分子式 |
C10H15Cl2N3O2 |
分子量 |
280.15 g/mol |
IUPAC 名称 |
6-piperazin-1-ylpyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H |
InChI 键 |
YRQGGWVGZODMPF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(=O)O.Cl.Cl |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




